
Potassium p-tert-butylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium p-tert-butylphenolate is an organic compound with the chemical formula C10H13KO. It is a white crystalline solid that is soluble in common organic solvents such as ethanol and ether but insoluble in water . This compound is known for its stability and is often used as a catalyst in organic synthesis, a preservative in coatings and adhesives, and a stabilizer in polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium p-tert-butylphenolate can be synthesized through the reaction of p-tert-butylphenol with a base such as potassium hydroxide in an organic solvent like ethanol or ether . The reaction typically involves the following steps:
- Dissolve p-tert-butylphenol in ethanol or ether.
- Add potassium hydroxide to the solution.
- Stir the mixture until the reaction is complete.
- Filter the solution to remove any unreacted materials.
- Evaporate the solvent to obtain the crystalline product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions: Potassium p-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-tert-butylbenzoquinone.
Reduction: It can be reduced to form p-tert-butylphenol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phenolate anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: p-tert-butylbenzoquinone.
Reduction: p-tert-butylphenol.
Substitution: Various alkylated or acylated derivatives of p-tert-butylphenol.
Aplicaciones Científicas De Investigación
Potassium p-tert-butylphenolate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium p-tert-butylphenolate primarily involves its role as a strong base. The phenolate anion can deprotonate various substrates, facilitating nucleophilic substitution and elimination reactions . The compound’s bulky tert-butyl group also provides steric hindrance, influencing the selectivity and outcome of reactions .
Comparación Con Compuestos Similares
Potassium tert-butoxide (KOt-Bu): Similar in structure but lacks the aromatic ring.
Sodium p-tert-butylphenolate: Similar to potassium p-tert-butylphenolate but with sodium as the counterion.
Uniqueness: this compound is unique due to the presence of both the phenolate anion and the bulky tert-butyl group. This combination provides both strong basicity and steric hindrance, making it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
3130-29-8 |
|---|---|
Fórmula molecular |
C10H13KO |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
potassium;4-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |
Clave InChI |
YPPBVACKXHPUGV-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




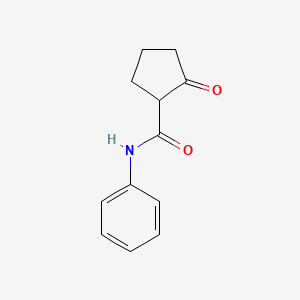
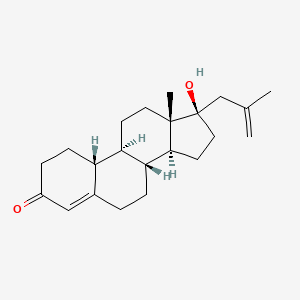

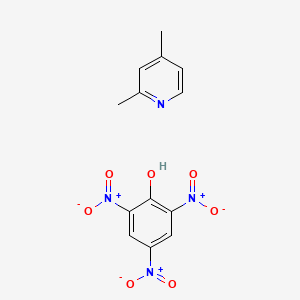
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
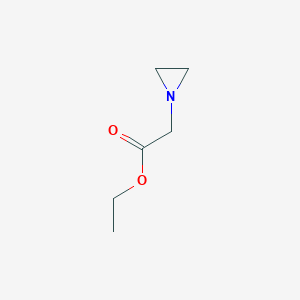
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
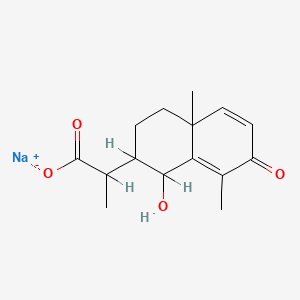

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
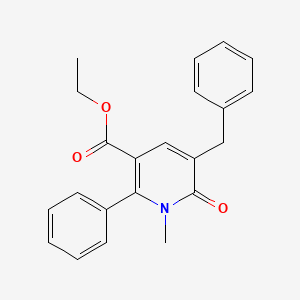
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
